2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl ether as a reagent, which reacts with 2-aminophenol to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial properties.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal activity.
2-Chlorobenzo[d]oxazole: Used in the synthesis of pharmaceuticals.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and chemical stability compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C9H4F2N2O2 |
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Molecular Weight |
210.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O2/c10-8(11)15-9-13-7-5(4-12)2-1-3-6(7)14-9/h1-3,8H |
InChI Key |
DCMZTQDQUOVKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C#N |
Origin of Product |
United States |
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